BenchChemオンラインストアへようこそ!

N-cyclopropylpiperazine-1-carboxamide

Metabolic stability GPR119 agonists Lead optimization

N-Cyclopropylpiperazine-1-carboxamide (CAS 1225500-01-5, PubChem CID is a low-molecular-weight (169.22 g/mol) piperazine-1-carboxamide building block first deposited in chemical databases circa 2011. The compound features a cyclopropyl group on the exocyclic amide nitrogen and a free secondary amine within the piperazine ring, yielding a balanced physicochemical profile: computed XLogP3 of −0.5, topological polar surface area (TPSA) of 44.4 Ų, two hydrogen bond donors, and two hydrogen bond acceptors.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B7847012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylpiperazine-1-carboxamide
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)N2CCNCC2
InChIInChI=1S/C8H15N3O/c12-8(10-7-1-2-7)11-5-3-9-4-6-11/h7,9H,1-6H2,(H,10,12)
InChIKeyCHVZTXZPZRCKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropylpiperazine-1-carboxamide (CAS 1225500-01-5): Procurement-Relevant Identity, Physicochemical Profile, and Scaffold Classification


N-Cyclopropylpiperazine-1-carboxamide (CAS 1225500-01-5, PubChem CID 53721949) is a low-molecular-weight (169.22 g/mol) piperazine-1-carboxamide building block first deposited in chemical databases circa 2011 [1]. The compound features a cyclopropyl group on the exocyclic amide nitrogen and a free secondary amine within the piperazine ring, yielding a balanced physicochemical profile: computed XLogP3 of −0.5, topological polar surface area (TPSA) of 44.4 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1]. It belongs to the broader 1-piperazinecarboxamide class, a privileged scaffold employed in CNS-targeted programs (serotonin/dopamine receptor modulators), antiviral protease inhibitors, and GPCR antagonist campaigns [2]. Unlike many N-aryl or N-cyclohexyl piperazine carboxamides that carry substantial lipophilic bulk, the compact cyclopropyl substituent imparts a distinctive combination of low lipophilicity, conformational restraint, and demonstrated metabolic stability advantages—properties that directly influence its selection as a synthetic intermediate or fragment in lead optimization programs [3].

Why N-Cyclopropylpiperazine-1-carboxamide Cannot Be Replaced by Generic Piperazine Carboxamides in Lead Optimization


The piperazine-1-carboxamide class encompasses a vast chemical space—N-aryl, N-alkyl, N-cycloalkyl, and N-Boc variants—each conferring distinct pharmacokinetic and target engagement profiles. Simply substituting N-cyclopropylpiperazine-1-carboxamide with an alternative piperazine carboxamide during procurement or synthesis ignores three documented differentiation axes: (1) The cyclopropylamide group provides metabolic stability superior to the commonly used N-Boc protecting group at equivalent biochemical potency, as demonstrated in GPR119 agonist programs [1]; (2) the cyclopropylpiperazine pharmacophore imparts enhanced oral absorption (Cmax = 17 μM, AUC = 64 μM·h in dogs) compared to other alkylpiperazine analogs in HIV-1 protease inhibitor series [2]; and (3) the low computed lipophilicity (XLogP3 = −0.5) distinguishes it from bulkier N-cyclohexyl analogs (XLogP3 = 1.7), directly affecting solubility, permeability, and off-target promiscuity risk [3][4]. Below, each differentiation dimension is supported by quantitative evidence.

N-Cyclopropylpiperazine-1-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Metabolic Stability Advantage Over N-Boc Piperazine Analogues at Equivalent Biochemical Potency

In a GPR119 agonist lead optimization program, the N-cyclopropylamide piperazine derivative demonstrated biochemical potency nearly identical to the corresponding N-Boc piperazine analogue, yet the N-Boc analogue was metabolically less stable [1]. This result emerged from a direct within-series comparison where the cyclopentylamide position was identified as a site of oxidative metabolism; the N-cyclopropylamide variant retained target engagement while resisting the metabolic liability observed with the Boc-protected counterpart. The study explicitly states: 'The corresponding N-Boc piperazine analogues showed biochemical potency nearly identical to that of the N-cyclopropylamide piperazine (data not shown), but were metabolically less stable' [1].

Metabolic stability GPR119 agonists Lead optimization N-Boc vs. N-cyclopropylamide

Enhanced Oral Absorption of Cyclopropylpiperazine-Containing Compounds Compared to Other Alkylpiperazine Analogs

In a series of HIV-1 protease inhibitors, compound 13—which contains a cyclopropylpiperazine unit—exhibited an excellent oral absorption profile when administered orally to dogs: Cmax = 17 μM, t1/2 = 120 min, and AUC = 64 μM·h [1]. The study authors noted that 'oral pharmacokinetic studies in dogs have been carried out on two compounds in this series and an excellent oral absorption profile was obtained for inhibitor 13, which possesses a cyclopropylpiperazine unit' and that 'compound 13, which contains cyclopropylpiperazine unit, exhibited exceedingly high absorption' [1]. The broader series compared acyclic and various cyclic alkylpiperazine derivatives, with the cyclopropylpiperazine analog demonstrating the most favorable absorption characteristics [1].

Oral pharmacokinetics HIV-1 protease inhibitors Cyclopropylpiperazine pharmacophore Absorption

Physicochemical Differentiation: XLogP3 and TPSA Comparison with N-Cyclohexyl-4-cyclopropylpiperazine-1-carboxamide

N-Cyclopropylpiperazine-1-carboxamide (MW = 169.22 g/mol) has a computed XLogP3 of −0.5 and a TPSA of 44.4 Ų [1]. Its direct N-cyclohexyl analog, N-cyclohexyl-4-cyclopropylpiperazine-1-carboxamide (PubChem CID 110746893, MW = 251.37 g/mol), carries a computed XLogP3 of 1.7—a difference of 2.2 log units—and a TPSA of 35.6 Ų [2]. This divergence places the target compound firmly within favorable CNS drug-like property space (XLogP3 < 3, TPSA < 90 Ų) while the N-cyclohexyl analog trends toward higher lipophilicity associated with increased promiscuity risk, lower aqueous solubility, and higher metabolic turnover [1][2].

Lipophilicity TPSA Drug-likeness Physicochemical profiling

Dopamine D3 Receptor Affinity Achieved Through 4-Cyclopropylpiperazine-1-carboxamide-Containing Ligands

A derivative incorporating the 4-cyclopropylpiperazine-1-carboxamide scaffold—N-(4-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-cyclopropylpiperazine-1-carboxamide (BDBM301849, from US9598387)—demonstrated high-affinity binding to the human dopamine D3 receptor (Ki = 12.8 nM) with marked selectivity over the D2 receptor (Ki = 331 nM), yielding a D2/D3 selectivity ratio of approximately 26-fold [1]. This data was generated using stably transfected HEK cells expressing human D2-long and D3 dopamine receptors [1]. While the measured affinity reflects the full elaborated ligand rather than the carboxamide building block alone, the presence of the 4-cyclopropylpiperazine-1-carboxamide terminus is a conserved structural feature enabling this receptor interaction [1].

Dopamine D3 receptor Receptor binding affinity GPCR Structure-activity relationship

N-Cyclopropylpiperazine-1-carboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Lead Generation for GPCR Targets Requiring Balanced Potency and Metabolic Stability

In fragment-based drug discovery programs targeting GPCRs (e.g., GPR119, dopamine D3, serotonin 5-HT1A), N-cyclopropylpiperazine-1-carboxamide serves as a low-molecular-weight (169.22 g/mol) fragment with documented metabolic stability advantages over N-Boc alternatives [1]. The cyclopropylamide group retains biochemical potency while resisting oxidative metabolism, making it suitable for fragment growing or linking strategies where metabolic soft spots must be eliminated early. Its low XLogP3 (−0.5) and moderate TPSA (44.4 Ų) further support aqueous solubility during fragment screening [2].

Synthesis of CNS-Penetrant D3-Selective Dopamine Receptor Ligands

The 4-cyclopropylpiperazine-1-carboxamide moiety has been incorporated into ligands achieving Ki = 12.8 nM at the dopamine D3 receptor with 26-fold selectivity over D2 (Ki = 331 nM) [3]. Medicinal chemistry teams pursuing D3-selective agents for addiction, Parkinson's disease, or schizophrenia can use this building block as a privileged terminus to elaborate with diverse linker and aryl cap groups, building on established structure-activity relationships from US Patent 9598387 [3].

Antiviral Protease Inhibitor Programs Requiring Enhanced Oral Absorption

The cyclopropylpiperazine pharmacophore has demonstrated enhanced oral absorption in HIV-1 protease inhibitor series (Compound 13: Cmax = 17 μM, AUC = 64 μM·h, t1/2 = 120 min in dogs) [4]. For antiviral or other infectious disease programs where oral bioavailability is a key selection criterion, incorporating the cyclopropylpiperazine-1-carboxamide building block early in the synthetic route can provide a pharmacokinetic advantage over other alkylpiperazine alternatives, as evidenced by the cycloalkylpiperazine SAR published by Thaisrivongs et al. [4].

Physicochemical Property-Driven Lead Optimization to Reduce Lipophilicity

When confronted with a lead series that has drifted into high-lipophilicity space (e.g., XLogP3 > 3), replacing a bulky N-cyclohexyl or N-aryl piperazine carboxamide with N-cyclopropylpiperazine-1-carboxamide can reduce computed lipophilicity by 2.2 log units (from XLogP3 = 1.7 for N-cyclohexyl analog to −0.5 for N-cyclopropyl) [2][5]. This substitution strategy directly addresses the common problem of lipophilicity-driven promiscuity, poor solubility, and high metabolic clearance, without requiring de novo scaffold redesign [2][5].

Quote Request

Request a Quote for N-cyclopropylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.